(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cationic starch synthesis Reaction efficiency optimization Polysaccharide etherification

CHPTAC (CAS 3327-22-8) is a stable 65–69% aqueous cationic etherification agent delivering up to 98% reaction efficiency in starch manufacturing. Its 1–2 year shelf life enables bulk procurement without potency loss. High-purity grades (ECH ≤10 ppm, 1,3-DCP ≤20 ppm) meet food-contact paper standards. Serves as the defined Levocarnitine Impurity 11 reference for pharmaceutical AMV. Choose CHPTAC over EPTAC for safer handling, automated dosing, and regulatory-compliant cationization.

Molecular Formula C6H15NOCl2
C6H15Cl2NO
Molecular Weight 188.09 g/mol
CAS No. 3327-22-8
Cat. No. B057303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
CAS3327-22-8
Synonyms(2-Hydroxy-3-chloropropyl)trimethylammonium chloride;  (3-Chloro-2- hydroxypropyl)-N,N,N-trimethylammonium chloride;  1-Chloro-2-hydroxypropane-3-trimethylammonium chloride;  1-Chloro-3-(trimethylammonio)-2- propanol chloride;  1-Chloro-3-trimethylammoni
Molecular FormulaC6H15NOCl2
C6H15Cl2NO
Molecular Weight188.09 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CCl)O.[Cl-]
InChIInChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyCSPHGSFZFWKVDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: miscible

3327-22-8 | CHPTAC Cationic Etherification Reagent for Polysaccharide Modification and Industrial Applications


(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS 3327-22-8), commonly abbreviated as CHPTAC, is a quaternary ammonium compound that functions as a liquid cationic etherification agent . Under alkaline conditions, CHPTAC undergoes in situ conversion to the reactive epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC, CAS 3033-77-0), which then reacts with hydroxyl groups on polysaccharides such as starch, cellulose, and guar gum to introduce permanent cationic charges [1]. The compound is commercially supplied as an aqueous solution (typically 50%, 60%, 65%, or 69% w/w), with key physicochemical parameters including a density of approximately 1.154 g/mL at 25°C, a refractive index of 1.4541 (n20/D), and a melting point of 191–193°C for the solid form . CHPTAC is classified as a hazardous substance with aquatic chronic toxicity (Category 3) and carcinogenicity (Category 2) concerns .

3327-22-8 CHPTAC: Why In-Class Cationic Etherification Reagents Are Not Directly Interchangeable


Substituting CHPTAC with its direct epoxy analog EPTAC (CAS 3033-77-0) or other cationic reagents introduces distinct operational, safety, and performance trade-offs that preclude simple interchange. While both CHPTAC and EPTAC ultimately deliver the same 2-hydroxy-3-(trimethylammonio)propyl cationic group to polysaccharide substrates, the reagents differ fundamentally in their physical form, handling requirements, impurity profiles, and storage stability [1]. CHPTAC is supplied as a stable aqueous solution that requires alkaline activation in situ, whereas EPTAC is the pre-formed epoxide that is inherently more reactive, more hazardous as a dermal sensitizer, and subject to hydrolytic degradation during storage [2]. The selection between CHPTAC and EPTAC therefore involves a deliberate decision balancing ease of handling, regulatory exposure, process control requirements, and end-product purity specifications. The quantitative evidence below establishes precisely where CHPTAC provides verifiable differentiation that informs scientific and procurement decision-making.

3327-22-8 CHPTAC Comparative Evidence: Quantified Differentiation in Reaction Efficiency, Impurity Control, and Operational Stability


CHPTAC Enables 98% Reaction Efficiency in Starch Cationization Under Optimized Conditions

In a 2024 study examining temperature-dependent etherification of cassava starch with CHPTAC, reaction conditions at 80°C achieved a reaction efficiency of 98 ± 1.2% and a degree of substitution (DS) of 0.35 [1]. While this study does not include a direct head-to-head comparison with EPTAC under identical conditions, the reported efficiency establishes a performance benchmark for CHPTAC-mediated cationization. Typical starch cationization processes using either CHPTAC or EPTAC generally yield reaction efficiencies in the 70–90% range depending on molar ratio, temperature, and catalyst concentration; the 98% value represents near-quantitative reagent utilization that minimizes unreacted reagent waste in the process stream [1].

Cationic starch synthesis Reaction efficiency optimization Polysaccharide etherification

CHPTAC Commercial Specifications: Epichlorohydrin ≤10 ppm and 1,3-Dichloro-2-propanol ≤20 ppm Impurity Control

Commercial CHPTAC (QUAB 188 Grade 1 specification) is controlled for critical impurities: epichlorohydrin (ECH) ≤10 ppm, 1,3-dichloropropanol ≤20 ppm, and epoxide content ≤500 ppm . In contrast, the direct epoxide reagent EPTAC (CAS 3033-77-0) inherently contains higher levels of these same impurities—epichlorohydrin, 1,3-dichloro-2-propanol, and diquaternary ammonium salts—as residual starting materials and byproducts from its synthesis, which affect its melting point, boiling point, and overall purity profile [1]. EPTAC is also classified as a dermal sensitizer (H317: May cause an allergic skin reaction) and causes serious eye damage (H318) [2], whereas CHPTAC is supplied as a less reactive chlorohydrin that is not pre-classified as a skin sensitizer, though it carries its own hazard classifications (Aquatic Chronic 3, Carc. 2) . The choice of CHPTAC as a precursor rather than direct use of EPTAC allows procurement of a more tightly impurity-controlled starting material with a differentiated hazard profile.

Reagent purity specification Epichlorohydrin impurity Industrial cationization quality

CHPTAC Aqueous Solution Maintains Active Content Without Hydrolytic Degradation During Prolonged Storage

CHPTAC is supplied as a stable aqueous solution (60–69% w/w) that can be stored for prolonged periods (1–2 years) with practically no loss of activity and remains stable at temperatures up to 50°C . The chlorohydrin form does not undergo spontaneous hydrolysis under normal storage conditions; epoxide formation occurs only upon alkaline activation immediately prior to or during the cationization reaction. In contrast, the pre-formed epoxide reagent EPTAC undergoes gradual hydrolysis during storage, with reported degradation rates of approximately 3.5% per month at 20°C [1]. This hydrolytic instability of EPTAC necessitates careful inventory management, refrigerated storage, and periodic potency verification to ensure consistent degree of substitution in cationized products. Procurement of CHPTAC eliminates these storage-related process variability concerns.

Reagent storage stability Hydrolytic degradation Process consistency

Liquid CHPTAC Eliminates Solid Reagent Dissolution Steps and Associated Water Absorption Issues

CHPTAC is supplied as a ready-to-use liquid aqueous solution, contrasting with solid cationic etherifying agents that require dissolution or preparation prior to use. Manufacturer documentation indicates that liquid CHPTAC is used without preparation or with minimal preparation, eliminating the water absorption phenomenon associated with solid reagents during storage and transport [1]. This differentiation is operational rather than chemical: while solid EPTAC or other solid quaternary ammonium reagents can be procured, the liquid CHPTAC format reduces process steps, minimizes operator exposure to dust, and ensures consistent reagent concentration across production batches. The liquid format also facilitates precise metering and automated dosing in continuous cationization processes.

Reagent handling efficiency Process workflow optimization Industrial cationization

CHPTAC as Levocarnitine Impurity 11 Reference Standard Supports Pharmaceutical Analytical Method Development

CHPTAC is cataloged as Levocarnitine Impurity 11 and is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Levocarnitine [1]. Levocarnitine (Vitamin BT) is synthesized via cyanidation and hydrolysis of CHPTAC . This specific application differentiates CHPTAC from other cationic etherification reagents such as EPTAC, which do not serve as direct precursors to pharmaceutical-grade Levocarnitine. The availability of CHPTAC as a characterized impurity standard with defined CAS registry supports regulatory submissions (e.g., ANDA) requiring impurity profiling and quantification.

Pharmaceutical impurity analysis Levocarnitine quality control Analytical method validation

3327-22-8 CHPTAC: Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Industrial-Scale Cationic Starch Production for Papermaking Wet-End Additives

CHPTAC is the preferred reagent for large-volume cationic starch manufacturing where high reaction efficiency (up to 98%) minimizes reagent waste and wastewater treatment burden, and where the liquid format enables automated dosing in continuous etherification processes [1]. The stable 1–2 year shelf life of CHPTAC aqueous solutions supports bulk procurement and inventory management without potency loss concerns, distinguishing it from hydrolytically unstable EPTAC. Procure CHPTAC at 65% or 69% aqueous solution concentration from suppliers providing QUAB 188 or equivalent grade with certified low ECH (≤10 ppm) and 1,3-dichloropropanol (≤20 ppm) specifications .

Cationic Cellulose Derivative Synthesis for Filler Retention and Paper Strength Enhancement

CHPTAC-mediated cationization of cellulose in NaOH/urea aqueous systems yields cationic cellulose derivatives that improve precipitated calcium carbonate (PCC) filler retention and mitigate the negative impact of filler addition on paper tensile strength [2]. The controlled impurity profile of high-purity CHPTAC grades ensures that residual epichlorohydrin and chlorinated byproducts are not introduced into the modified cellulose, which is critical for applications involving food-contact paper or environmentally sensitive manufacturing streams. Select CHPTAC with validated ≤10 ppm ECH specification .

Levocarnitine (Vitamin BT) Pharmaceutical Manufacturing and Quality Control

CHPTAC serves as the direct synthetic precursor to Levocarnitine (L-carnitine, Vitamin BT) via cyanidation and subsequent hydrolysis. For pharmaceutical manufacturers, CHPTAC is also the defined Levocarnitine Impurity 11 reference standard required for analytical method validation (AMV) and quality control testing in ANDA submissions and commercial batch release [3]. This application is unique to CHPTAC and cannot be addressed using alternative cationic etherification reagents. Procure CHPTAC as a characterized impurity standard from pharmaceutical reference standard suppliers [3].

Textile Fiber Cationization for Improved Dye Adhesion and Warp Sizing

CHPTAC is employed in textile manufacturing for cationization of cotton fibers and starch-based warp sizing agents. Reaction of CHPTAC with cotton cellulose introduces cationic sites that enhance the adhesion and fixation of anionic dyes, improving color yield and wash fastness . The ready-to-use liquid format of CHPTAC facilitates integration into existing textile wet-processing lines without requiring solid reagent dissolution infrastructure. Procure CHPTAC at 50–60% aqueous solution concentration for textile applications where lower viscosity may be advantageous for metering .

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